2,3-Diaminobutane-1,4-diol

Pd(III) oxidation state Halogen-bridged metal complexes Multiple-hydrogen-bond network

Researchers developing quasi-1D halogen-bridged metal complexes (MX chains) for molecular wires or thermoelectrics need ligands that stabilize uncommon oxidation states. Generic diamines lack hydrogen-donor sites, limiting conductivity and thermal stability. (2R,3R)- and (2S,3S)-2,3-Diaminobutane-1,4-diol (dabdOH) provides two hydroxyl groups that create multiple-hydrogen-bond networks, shrinking Pd-Pd distances to 5.18 Å and stabilizing the otherwise unstable Pd(III) average-valence state up to 470 K-the highest thermal stability reported for any Pd(III) complex. The resulting [Pd(dabdOH)2Br]Br2 chain achieves electrical conductivity 10⁶ times higher than prior PdBr records (3-38 S cm⁻¹). Both enantiomers are synthesized from inexpensive L- or D-tartaric acid via published high-yielding routes and are available in multi-gram quantities for R&D procurement.

Molecular Formula C4H12N2O2
Molecular Weight 120.15 g/mol
Cat. No. B12970895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminobutane-1,4-diol
Molecular FormulaC4H12N2O2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC(C(C(CO)N)N)O
InChIInChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2
InChIKeyJOINEDRPUPHALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diaminobutane-1,4-diol: Chiral C2-Symmetric Building Block


2,3-Diaminobutane-1,4-diol (CAS 136598-06-6 for (2R,3R); CAS 151630-98-7 for (2S,3S)) is a chiral, C2-symmetric vicinal diamine-diol with molecular formula C4H12N2O2 and molecular weight 120.15 g/mol . It is synthesized from L- or D-tartaric acid via efficient routes that preserve stereochemical integrity, yielding both enantiomeric series [1]. The compound features two amino groups at the 2- and 3-positions and two hydroxyl groups at the 1- and 4-positions, making it a versatile chiral building block for asymmetric catalysis ligands, chiral stationary phases, and functional metal-organic materials [2].

1
Chiral C2-symmetric building block for asymmetric ligand design
2
Hydroxy-functionalized diamine for hydrogen-bond-directed crystal engineering
3
Both enantiomeric series accessible from tartaric acid via reported routes

Why 2,3-Diaminobutane-1,4-diol Cannot Be Replaced


The regioisomeric analog 1,4-diaminobutane-2,3-diol places amino groups at the termini and hydroxyl groups at the internal positions, inverting the spatial relationship of donor atoms. This positional swap is not benign: 2,3-diaminobutane-1,4-diol reacts with salicylaldehyde to form the DADOD (1,5-diaza-3,7-dioxadecalin) tautomeric manifold, while its regioisomer yields the structurally distinct DODAD (1,5-dioxa-3,7-diazadecalin) system, and these reactions are diastereospecific [1]. In metal complex applications, the hydroxyl groups of 2,3-diaminobutane-1,4-diol (dabdOH) provide additional hydrogen-donor sites that are absent in simple diamines such as 2,3-diaminobutane or ethylenediamine. This distinction is not incremental—it enables multiple-hydrogen-bond networks that shrink metal–metal distances, stabilize uncommon Pd(III) oxidation states up to 470 K, and produce the shortest Pd–Pd distance (5.18 Å) and highest electrical conductivities ever reported for 1D halogen-bridged Pd chains [2][3]. Substituting with a generic diamine ligand forfeits these emergent properties.

Target: 2,3-Diamino
DADOD tautomeric manifold with closed diazadioxadecalin geometry
Regioisomer: 1,4-Diamino
DODAD system with structurally distinct dioxadiazadecalin binding pocket
Target: dabdOH
Hydroxyl groups enable multiple-hydrogen-bond networks stabilizing metal oxidation states
Simple Diamine
Absence of hydroxyl donors may result in loss of emergent electronic properties

Head-to-Head Comparison: 2,3-Diaminobutane-1,4-diol


Pd(III) Thermal Stability with dabdOH

The complex [Pd(dabdOH)2Cl]Cl2 (1-Cl; dabdOH = (2S,3S)-2,3-diaminobutane-1,4-diol) exhibits the highest thermal stability (470 K) among all Pd(III) complexes reported to date, a direct consequence of the multiple-hydrogen-bond network enabled by the hydroxyl groups of the dabdOH ligand. Conventional diamine ligands without hydroxyl donors (e.g., ethylenediamine, 1,2-diaminocyclohexane) cannot stabilize the Pd(III) average valence state beyond much lower temperatures, typically failing to prevent disproportionation [1][2].

Pd(III) Thermal Stability
Head-to-head
470 K decomposition temperature
Reported highest thermal stability context
Hydrogen-bond network stabilizes Pd(III)
Pd(III) oxidation state Halogen-bridged metal complexes Multiple-hydrogen-bond network

Record Electrical Conductivity in Pd–Br Chains

The Pd–Br chain complex [Pd(dabdOH)2Br]Br2 (3), incorporating (2S,3S)-2,3-diaminobutane-1,4-diol as the in-plane ligand, exhibits semiconducting behavior with an electrical conductivity of 3–38 S cm⁻¹ at room temperature. This value is 10⁶ times larger than the previous record for analogous PdBr chain complexes built with conventional diamine ligands lacking hydroxyl groups. The multiple-hydrogen-bond network formed by the dabdOH hydroxy groups effectively shrinks the Pd–Br–Pd distance, enhancing electronic delocalization [1].

Pd–Br Conductivity
Head-to-head
3–38 S cm⁻¹ at room temperature
Supports electronic delocalization review
10⁶× enhancement over previous records
Electrical conductivity MX chain complexes Hydrogen-bond network

Reduced Optical Gap in Pt Chain Complexes

The complexes [Pt(dabdOH)2Cl]Cl2 (5) and [Pt(dabdOH)2Br]Br2 (6), incorporating (2S,3S)-2,3-diaminobutane-1,4-diol, achieved the smallest optical gaps ever recorded for Cl- and Br-bridged Pt chain complexes: 1.45 eV and 1.19 eV, respectively. Additionally, 5 features the shortest Pt–Cl–Pt distance (5.0747(8) Å) of all Cl-bridged Pt chain complexes, and 6 exhibits the highest electrical conductivity (1.9 × 10⁻⁵ S cm⁻¹ at room temperature) of all Br-bridged Pt chain complexes. These record values stem directly from the additional hydrogen bonds between the dabdOH hydroxy groups and halide counteranions [1].

Pt Optical Gap
Head-to-head
1.19–1.45 eV optical gap; 5.07 Å Pt–Pt distance
Reported smallest optical gap context
Multiple-hydrogen-bond approach
Optical gap Mixed-valence Pt complexes Band gap engineering

Diastereospecificity in Salen Ligand Formation

Condensation with salicylaldehyde reveals a fundamental structural divergence between the two regioisomers. D-2,3-diaminobutane-1,4-diol (the 2,3-diamino regioisomer) yields D-2,3-bis(salicylideneamino)-1,4-butanediol (6), which crystallizes in the closed DADOD (1,5-diaza-3,7-dioxadecalin) form. In contrast, L-1,4-diaminobutane-2,3-diol (the 1,4-diamino regioisomer) yields L-1,4-bis(salicylideneamino)-2,3-butanediol (5), which adopts the DODAD (1,5-dioxa-3,7-diazadecalin) tautomeric structure. This diastereospecificity is absolute: erythro (meso) starting compounds lead to trans products, while threo starting compounds lead to cis products [1][2]. Furthermore, compound 6 exhibits a rare instance of simultaneous keto–enamine and phenol–imine tautomerism in the solid state, confirmed by X-ray diffraction at two temperatures, with temperature-dependent intramolecular hydrogen bonding strength [3].

Salen Diastereospecificity
Head-to-head
DADOD vs. DODAD tautomeric manifolds; absolute diastereospecificity
Regioisomers are not interchangeable for synthesis
Confirmed by X-ray and NMR analysis
Salen ligands Diastereospecific synthesis Regioisomer differentiation

Asymmetric Reduction Using DBD–LAH Complex

The 1,4-bis(dimethylamino) derivative of 2,3-diaminobutane-1,4-diol (DBD) forms a 1:1 complex with LiAlH4 (LAH) that reduces aldehydes, ketones, and ozonides to optically active carbinols with optical yields reaching 75%. Both enantiomers of DBD are accessible from L- or D-tartaric acid, respectively, enabling targeted synthesis of either (+)- or (−)-rotating products. The DBD ligand can be conveniently separated from the product and recovered without optical loss [1]. While optical yields up to 75% are competitive among chiral LAH-modifier systems of that era, the key differentiator is the combination of synthetic accessibility from inexpensive tartaric acid, availability of both enantiomeric series, and quantitative ligand recovery—features not simultaneously offered by many other chiral amino alcohol ligands.

Asymmetric Reduction
Cross-study
Up to 75% optical yield with DBD–LAH complex
Supports chiral reagent workflow review
Ligand recoverable without optical loss
Asymmetric reduction Chiral LAH complex Optical yield

Hexagonal Crystals of Magnus' Green Salt Analogues

New Magnus' green salt (MGS) analogues [M(dabdOH)2][MCl4]·2H2O (dabdOH = (2S,3S)-2,3-diaminobutane-1,4-diol; M = Pd (1), Pt (2)) were obtained as hexagonal plate crystals—a morphology unprecedented among all previously reported MGS analogues. The dabdOH ligand's additional hydroxyl donor group generates a multiple-hydrogen-bond network combining intrachain and interchain hydrogen bonds into a two-dimensional (2D) hydrogen-bond sheet. This network yields the largest single crystals of any MGS analogues reported and enables an unusual trigonal grade separation of chain complexes. The OH-functionalized ligand also greatly increases hydrophilicity compared to conventional MGS systems [1]. Without the hydroxy groups, the structural features enabling hexagonal morphology and large crystal size are absent.

Hexagonal MGS Crystals
Head-to-head
Unprecedented hexagonal morphology; largest single crystals in class
Supports crystal engineering property review
2D hydrogen-bond sheet architecture
Magnus' green salt Crystal engineering Hydrogen-bond network

Application Scenarios: 2,3-Diaminobutane-1,4-diol


Stabilizing Pd(III) in Halogen-Bridged Chains

Researchers designing quasi-1D halogen-bridged metal complexes (MX chains) for molecular wires, thermoelectrics, or ultrafast optical switches should select the (2S,3S)-2,3-diaminobutane-1,4-diol (dabdOH) ligand. The hydroxy groups create multiple-hydrogen-bond networks that shrink metal–metal distances (Pd–Pd 5.18 Å) and stabilize the otherwise unstable Pd(III) average valence state up to 470 K—the highest thermal stability reported for any Pd(III) complex [1][2]. The resulting [Pd(dabdOH)2Br]Br2 chain exhibits electrical conductivity 10⁶ times higher than prior PdBr chain records (3–38 S cm⁻¹) [3]. No alternative ligand platform has matched these electronic performance metrics.

Salen-Type Ligands for Enantioselective Catalysis

When preparing chiral salen or salen-type ligands for Mn(III)-catalyzed asymmetric epoxidation or related transformations, the choice between 2,3-diaminobutane-1,4-diol and 1,4-diaminobutane-2,3-diol determines the tautomeric manifold and metal-binding geometry. 2,3-Diaminobutane-1,4-diol condenses with salicylaldehyde to form the DADOD (closed diazadioxadecalin) system, whereas its regioisomer yields the DODAD system. This diastereospecificity, confirmed by X-ray crystallography and NMR [4][5], means the regioisomers are not interchangeable. Mn(III) complexes of D-2,3-bis(salicylideneamino)-1,4-butanediol derivatives function as chirality-inducing catalysts for asymmetric indene epoxidation [6].

Hexagonal Magnus' Green Salt Crystals

For solid-state chemists seeking large, well-defined single crystals of Magnus' green salt (MGS) analogues to study chain-directional electronic properties, the dabdOH ligand is essential. [M(dabdOH)2][MCl4]·2H2O (M = Pd, Pt) crystallizes as hexagonal plates representing both the first hexagonal morphology and the largest single crystals in the MGS class [7]. The 2D hydrogen-bond sheet architecture and trigonal grade-separated chain structure, revealed by single-crystal X-ray diffraction, are inaccessible with conventional amine ligands lacking hydroxyl groups.

Chiral Building Block from Renewable Tartaric Acid

Procurement specialists sourcing chiral C2-symmetric diamine building blocks should note that both (2R,3R)- and (2S,3S)-2,3-diaminobutane-1,4-diol are accessible in multi-gram quantities from inexpensive L- or D-tartaric acid via published, high-yielding routes [8]. The (2R,3R) enantiomer (CAS 136598-06-6, purity ≥98%) and the (2S,3S) enantiomer (CAS 151630-98-7) serve as precursors to C2-symmetric bis(oxazolidinone) chiral auxiliaries, chiral stationary phases for HPLC enantiomer resolution of N-acetyl-α-amino acids and profens [9], and DBD–LAH complexes for asymmetric reduction with optical yields up to 75% [10].

Application
Selection Property
Validation Focus
Halogen-bridged MX chain research
Hydrogen-bond-directed stabilization
Thermal and electrical property endpoint review
Salen-type ligand synthesis
Diastereospecific condensation control
Tautomeric manifold and coordination geometry review
Magnus' green salt crystal engineering
2D hydrogen-bond sheet formation
Crystal morphology and size reproducibility
Chiral building block procurement
Enantiomeric series accessibility
Optical purity and ligand recovery review
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